molecular formula C11H10ClN3S B1481601 1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098056-06-3

1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1481601
CAS RN: 2098056-06-3
M. Wt: 251.74 g/mol
InChI Key: NZJSQFAWTRORGR-UHFFFAOYSA-N
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Description

The compound “1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Scientific Research Applications

Chemical Synthesis and Structural Diversity

Research has been conducted on generating structurally diverse libraries of compounds through various chemical reactions, including alkylation and ring closure, using related thiophene and pyrazole derivatives as starting materials. These studies have led to the synthesis of a range of compounds, such as dithiocarbamates, thioethers, and various NH-azoles derivatives, highlighting the chemical versatility and potential for the development of novel compounds with potentially useful properties (Roman, 2013).

Biological Activities and Applications

  • Antidepressant Activity

    A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. One particular compound showed significant reduction in immobility time in both forced swimming and tail suspension tests, indicating potential utility as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

  • Antimicrobial and Antitumor Agents

    Various studies have explored the antimicrobial and antitumor properties of thiophene and pyrazole derivatives. Notably, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, suggesting their promise as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).

  • Antioxidant Activity

    The synthesis of novel heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety and their evaluation as antioxidants reveal the potential of these compounds in combating oxidative stress, with some derivatives showing activities nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

properties

IUPAC Name

1-(2-chloroethyl)-6-thiophen-3-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJSQFAWTRORGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
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1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
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1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
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1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
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1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-(2-chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

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